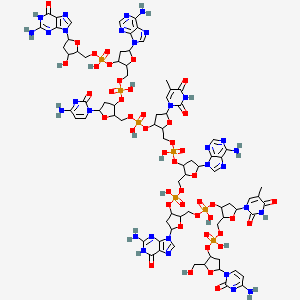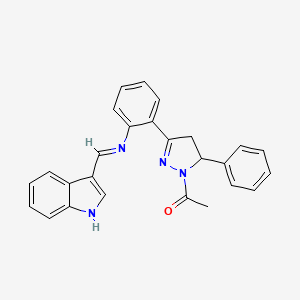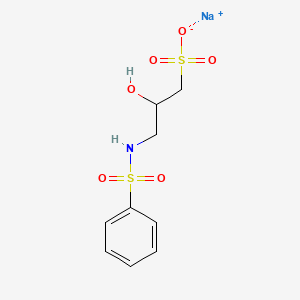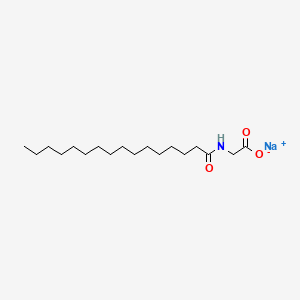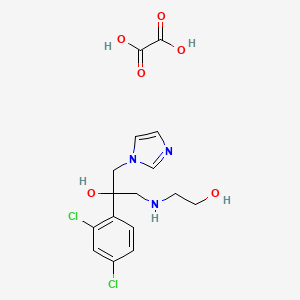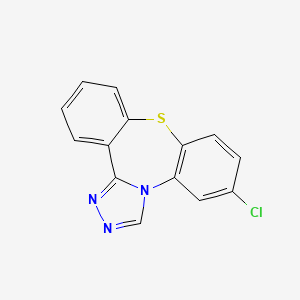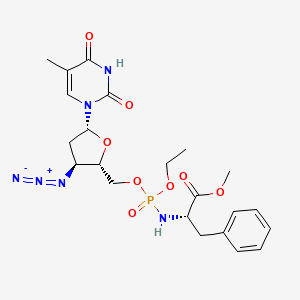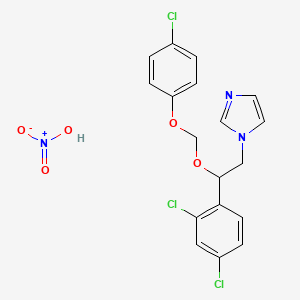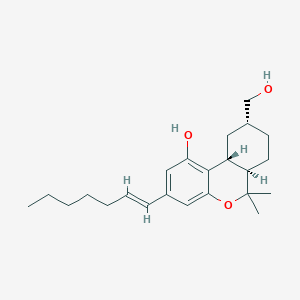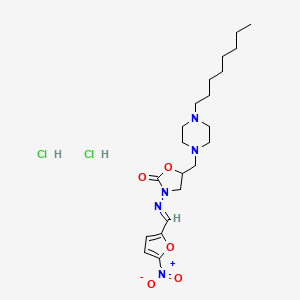
2-Oxazolidinone, 3-((5-nitrofurfurylidene)amino)-5-((4-octyl-1-piperazinyl)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PM 508 is a compound known for its unique properties and applications in various fields. It is primarily used as an anti-seize agent, designed to prevent welding and seizing of threaded connections and parting surfaces exposed to high temperatures, pressures, and corrosive environments . This compound is highly resistant to thermal and mechanical stress, making it suitable for use in turbines, compressor equipment, exhaust systems, and other high-temperature applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of PM 508 involves the synthesis of its key components, which include a combination of metallic and non-metallic elements. The process typically involves the following steps:
Mixing: The raw materials, including metallic powders and lubricating agents, are mixed in precise proportions.
Heating: The mixture is then heated to a specific temperature to facilitate the reaction between the components.
Cooling: After the reaction is complete, the mixture is cooled to room temperature.
Grinding: The cooled mixture is ground into a fine powder to achieve the desired consistency.
Industrial Production Methods: In industrial settings, the production of PM 508 is carried out in large-scale reactors equipped with temperature and pressure control systems. The process involves:
Batch Processing: The raw materials are processed in batches to ensure uniformity and consistency.
Quality Control: Each batch undergoes rigorous quality control tests to ensure it meets the required specifications.
Packaging: The final product is packaged in containers that protect it from moisture and contamination.
Chemical Reactions Analysis
Types of Reactions: PM 508 undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen at high temperatures, forming oxides.
Reduction: Under certain conditions, PM 508 can be reduced to its metallic components.
Substitution: The compound can undergo substitution reactions with other chemicals, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Various chemical reagents under controlled conditions.
Major Products Formed:
Oxides: Formation of metallic oxides.
Reduced Metals: Pure metallic components.
Substituted Compounds: New compounds formed through substitution reactions.
Scientific Research Applications
PM 508 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Studied for its potential effects on biological systems and organisms.
Medicine: Investigated for its potential use in medical devices and treatments.
Industry: Widely used in industrial applications, particularly in high-temperature and high-pressure environments.
Mechanism of Action
The mechanism of action of PM 508 involves its ability to form a protective layer on surfaces, preventing welding and seizing. This protective layer is highly resistant to thermal and mechanical stress, ensuring the longevity and reliability of the components it is applied to. The compound interacts with the molecular structure of the surfaces, creating a barrier that reduces friction and wear.
Comparison with Similar Compounds
PM 508 is unique in its ability to withstand extreme conditions, making it superior to other anti-seize compounds. Similar compounds include:
Manganese Sulfide: Commonly used in the industry but has limitations such as reacting to humidity and oxygen.
AncorCut: A new machining additive developed to complement the role of manganese sulfide.
PM 508 stands out due to its exceptional thermal resistance and long-term corrosion protection, making it a preferred choice in demanding applications.
Properties
CAS No. |
96059-01-7 |
|---|---|
Molecular Formula |
C21H35Cl2N5O5 |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5-[(4-octylpiperazin-1-yl)methyl]-1,3-oxazolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C21H33N5O5.2ClH/c1-2-3-4-5-6-7-10-23-11-13-24(14-12-23)16-19-17-25(21(27)31-19)22-15-18-8-9-20(30-18)26(28)29;;/h8-9,15,19H,2-7,10-14,16-17H2,1H3;2*1H/b22-15+;; |
InChI Key |
ATXCPMWTBRALNG-IFGMWRHRSA-N |
Isomeric SMILES |
CCCCCCCCN1CCN(CC1)CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].Cl.Cl |
Canonical SMILES |
CCCCCCCCN1CCN(CC1)CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


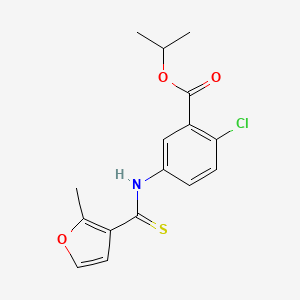
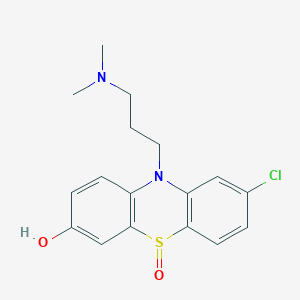
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)
